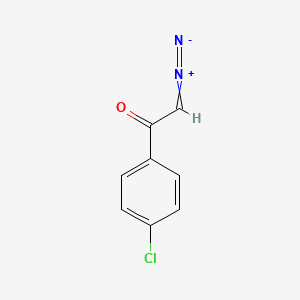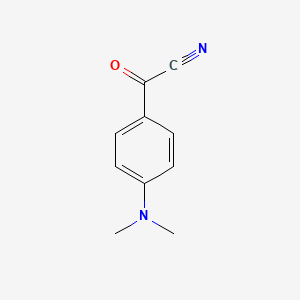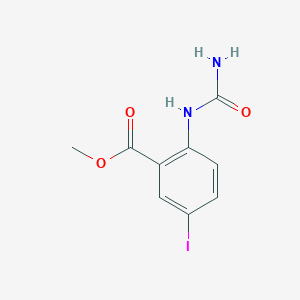![molecular formula C9H10N4O4 B13995736 [1,3-Benzodioxol-5-ylmethyl(nitroso)amino]urea CAS No. 31127-15-8](/img/structure/B13995736.png)
[1,3-Benzodioxol-5-ylmethyl(nitroso)amino]urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[1,3-Benzodioxol-5-ylmethyl(nitroso)amino]urea is a complex organic compound that features a benzodioxole ring, a nitroso group, and an amino urea moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [1,3-Benzodioxol-5-ylmethyl(nitroso)amino]urea typically involves the reaction of 1,3-benzodioxole derivatives with nitroso compounds under controlled conditions. One common method involves the use of 1,3-benzodioxol-5-ylmethylamine as a starting material, which is then reacted with nitrosyl chloride to introduce the nitroso group. The resulting intermediate is further reacted with urea to form the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. This often includes the use of automated reactors, precise temperature control, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
[1,3-Benzodioxol-5-ylmethyl(nitroso)amino]urea undergoes various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro derivatives.
Reduction: The nitroso group can be reduced to form amines.
Substitution: The benzodioxole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens or sulfonyl chlorides.
Major Products Formed
Oxidation: Nitro derivatives of the original compound.
Reduction: Amino derivatives.
Substitution: Various substituted benzodioxole derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, [1,3-Benzodioxol-5-ylmethyl(nitroso)amino]urea is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential interactions with biological molecules. Its nitroso group can form covalent bonds with proteins, making it useful in studying protein function and interactions.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the field of cancer research.
Industry
In the industrial sector, this compound is used in the development of new materials and chemical processes. Its unique properties can be leveraged to create advanced polymers, coatings, and other materials.
Mécanisme D'action
The mechanism of action of [1,3-Benzodioxol-5-ylmethyl(nitroso)amino]urea involves its interaction with molecular targets such as proteins and enzymes. The nitroso group can form covalent bonds with nucleophilic sites on proteins, leading to changes in protein function. This interaction can affect various cellular pathways, making the compound useful in studying cellular processes and developing therapeutic agents.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Benzodioxol-5-ylmethylamine: A precursor in the synthesis of [1,3-Benzodioxol-5-ylmethyl(nitroso)amino]urea.
N-Methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine: Another benzodioxole derivative with different functional groups.
4-[(1,3-Benzodioxol-5-ylmethyl)amino]benzoic acid: A compound with a similar benzodioxole structure but different functional groups.
Uniqueness
This compound is unique due to the presence of both a nitroso group and an amino urea moiety. This combination of functional groups provides distinct chemical reactivity and potential biological activity, setting it apart from other benzodioxole derivatives.
Propriétés
Numéro CAS |
31127-15-8 |
|---|---|
Formule moléculaire |
C9H10N4O4 |
Poids moléculaire |
238.20 g/mol |
Nom IUPAC |
[1,3-benzodioxol-5-ylmethyl(nitroso)amino]urea |
InChI |
InChI=1S/C9H10N4O4/c10-9(14)11-13(12-15)4-6-1-2-7-8(3-6)17-5-16-7/h1-3H,4-5H2,(H3,10,11,14) |
Clé InChI |
NFOZZYNVMKQQDZ-UHFFFAOYSA-N |
SMILES canonique |
C1OC2=C(O1)C=C(C=C2)CN(NC(=O)N)N=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![n,n'-Bis[(e)-1,2,3,4-tetrahydrophenanthren-9-ylmethylidene]ethane-1,2-diamine](/img/structure/B13995665.png)
![2-(3-methoxypropylamino)-N-[4-(4-nitrophenyl)sulfonylphenyl]acetamide](/img/structure/B13995679.png)



![9-[4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-3H-purine-6-thione](/img/structure/B13995699.png)






![2-Tert-butyl-1-oxa-2-azaspiro[2.5]octane](/img/structure/B13995746.png)
